An In-depth Technical Guide to Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. The strategic placement of an iodine atom at the 4-position of the pyrazole ring provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This, combined with the N-acetic acid ethyl ester side chain, makes it a versatile intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, a plausible synthesis route, and potential applications of ethyl (4-iodo-1H-pyrazol-1-yl)acetate, with a focus on its utility in pharmaceutical research.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate | |
| Synonyms | 1-(Ethoxycarbonylmethyl)-4-iodo-1H-pyrazole | [1] |
| CAS Number | 82231-59-2 | [1][2][3] |
| Molecular Formula | C₇H₉IN₂O₂ | [2] |
| Molecular Weight | 280.06 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not reported; likely a low-melting solid | |
| Boiling Point | Not reported; decomposition may occur at high temperatures | |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) | Inferred |
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of ethyl (4-iodo-1H-pyrazol-1-yl)acetate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Iodopyrazole
This protocol is adapted from established methods for the iodination of pyrazoles.[4]
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Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., water or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add iodine (1.0-1.2 eq).
-
Addition of Oxidant: Slowly add an oxidizing agent, such as 30% hydrogen peroxide (1.1 eq) or nitric acid, dropwise to the stirred mixture. The choice of oxidant is critical to facilitate the electrophilic substitution by generating a more reactive iodine species. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 20-40 °C).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
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Isolation: The product, 4-iodopyrazole, may precipitate out of the aqueous solution. If so, collect the solid by filtration. Alternatively, extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 4-iodopyrazole can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of Ethyl (4-iodo-1H-pyrazol-1-yl)acetate
This N-alkylation protocol is based on general methods for the alkylation of pyrazoles.[5]
-
Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a base (1.2-1.5 eq). Potassium carbonate is a common choice, though a stronger base like sodium hydride can be used if necessary.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ethyl (4-iodo-1H-pyrazol-1-yl)acetate can be purified by flash column chromatography on silica gel to yield the final product.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, the expected NMR and IR characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the acetate group, and the ethyl group. The two pyrazole protons should appear as singlets in the aromatic region. The methylene protons adjacent to the nitrogen and the carbonyl group will likely be a singlet. The ethyl group will present as a quartet and a triplet.
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¹³C NMR: The carbon NMR spectrum will show signals for the two sp² carbons of the pyrazole ring, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect. Signals for the carbonyl carbon of the ester, the methylene carbon, and the two carbons of the ethyl group will also be present.
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IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching of the ester group around 1740-1760 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-N and C-C stretching bands, will also be observed.[6][7][8]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom. Common fragmentation patterns for pyrazoles may also be observed.[9]
Applications in Drug Discovery
The primary utility of ethyl (4-iodo-1H-pyrazol-1-yl)acetate lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.
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Scaffold for Cross-Coupling Reactions: The C-I bond at the 4-position of the pyrazole ring is susceptible to various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the biological activity of the final compounds.[10]
-
Intermediate for Bioactive Molecules: This compound has been cited as an intermediate in the synthesis of novel autotaxin (ATX) inhibitors.[6][11][12] Autotaxin is a key enzyme involved in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological and pathological processes, including cancer, fibrosis, and inflammation.
Caption: Role of ethyl (4-iodo-1H-pyrazol-1-yl)acetate in a drug discovery workflow.
Safety and Handling
Based on the hazard statements provided by chemical suppliers, ethyl (4-iodo-1H-pyrazol-1-yl)acetate should be handled with care.[2] The following GHS hazard statements are associated with this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a strategically important building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Its utility stems from the combination of the biologically relevant pyrazole core and the synthetically versatile iodo-substituent. While detailed experimental data on the compound itself is sparse, its synthesis and properties can be reliably inferred from established chemical principles and the behavior of analogous structures. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the importance of versatile intermediates like ethyl (4-iodo-1H-pyrazol-1-yl)acetate is set to increase.
References
-
SciSupplies. ethyl (4-iodo-1H-pyrazol-1-yl)acetate, 98%, 5g. [Link]
-
Molbase. Cas no 82231-59-2 (ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate). [Link]
- Google Patents. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same.
- Google Patents. US11548883B2 - Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same.
-
Google Patents. US 11,548,883 B2 - Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same. [Link]
-
ResearchGate. Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. [Link]
-
ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
-
PubChem. 4-Iodopyrazole. [Link]
-
National Center for Biotechnology Information. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]
-
National Center for Biotechnology Information. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
- Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
PubMed. Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... [Link]
-
Taylor & Francis Online. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
SIELC Technologies. 4-Iodopyrazole. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
Sources
- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding / Spectrochimica Acta, 1961 [sci-hub.box]
- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]
